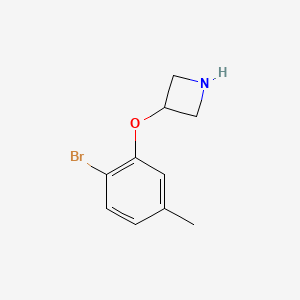

3-(2-Bromo-5-methylphenoxy)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, represent a critical class of compounds in organic synthesis and medicinal chemistry. rsc.org Their significance stems from a unique combination of ring strain and stability. The azetidine (B1206935) ring possesses a considerable strain of approximately 25.4 kcal/mol, which drives its reactivity. rsc.org However, it is notably more stable than its three-membered counterpart, aziridine (B145994), making it easier to handle while still allowing for unique, triggerable reactivity. rsc.orgrsc.org This balance makes azetidines versatile building blocks for creating more complex molecules. eurekaselect.comnih.gov

In medicinal chemistry, nitrogen-containing heterocycles are foundational, with over 75% of FDA-approved drugs featuring these structures. nih.gov The azetidine scaffold, in particular, is prized for its ability to introduce conformational rigidity into a molecule. enamine.net This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and efficacy. enamine.net As a result, the azetidine motif is considered a "privileged scaffold" and appears in numerous bioactive compounds. rsc.orgnih.gov

The history of azetidine chemistry dates back to the early 20th century, with initial synthetic work building on established reactions like the Schiff base reaction. jmchemsci.com However, the field gained significant momentum with the discovery of naturally occurring azetidines. The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from the leaves of Convallaria majalis (Lily of the Valley). bohrium.commedwinpublishers.com This discovery was pivotal, demonstrating that these strained ring systems, once thought to be purely synthetic curiosities, were indeed part of nature's chemical inventory. medwinpublishers.com

Following this, other azetidine-containing natural products were identified, such as the sphingosine-derived alkaloids penaresidin (B1208786) A and B from a marine sponge. bham.ac.uk Despite these examples, azetidine-containing natural products remain relatively rare, which is attributed to the inherent challenges in their biosynthesis and chemical synthesis due to ring strain. researchgate.netrsc.org This rarity and the synthetic challenge have historically made azetidines a less explored area compared to other saturated heterocycles, though interest has surged in recent years. nih.govresearchgate.net

The azetidine moiety plays a crucial role as a structural motif in both natural products and synthetic molecules designed for specific functions. In natural products, beyond L-azetidine-2-carboxylic acid, the azetidine ring is a key component of compounds like nicotianamine, a phytosiderophore essential for iron uptake in plants. bohrium.commedwinpublishers.com

In synthetic frameworks, particularly in drug discovery, the azetidine ring is often used as a bioisostere for other groups or as a rigid scaffold to orient substituents in a precise three-dimensional arrangement. enamine.netsciencedaily.com Its unique, non-planar, four-membered structure provides a distinct vector for substituents, which can be exploited to optimize interactions with biological targets. acs.org The incorporation of the azetidine ring can improve key pharmaceutical properties, including metabolic stability and lipophilicity. eurekaselect.com The development of novel synthetic methods, such as intramolecular C-H amination and cycloaddition reactions, has made a wider range of functionalized azetidines more accessible, expanding their application in creating diverse chemical libraries for drug screening. rsc.orgorganic-chemistry.org

Structural Classification of 3-(2-Bromo-5-methylphenoxy)azetidine within Phenoxyazetidine Derivatives

The target compound, This compound , belongs to the class of 3-phenoxyazetidine (B1367254) derivatives. This classification is based on its core structure, which consists of two primary components:

An azetidine ring , which is a four-membered saturated heterocycle containing one nitrogen atom.

A phenoxy group attached to the 3-position of the azetidine ring via an ether linkage.

The parent compound of this subclass is 3-phenoxyazetidine. nih.gov The target molecule is a specific derivative where the phenyl ring of the phenoxy group is further substituted with a bromine atom at the 2-position (ortho) and a methyl group at the 5-position (meta).

The general structure allows for extensive variation, creating a family of related compounds. The synthesis of these derivatives typically involves the reaction of a substituted phenol (B47542) with a protected azetidine, often involving nucleophilic substitution. evitachem.com The properties and applications of these molecules are dictated by the nature and position of the substituents on both the phenoxy ring and the azetidine nitrogen.

Below is a table detailing the structural components of the target compound.

| Component | Description | Substituents |

| Core Scaffold | Azetidine | A four-membered saturated ring with one nitrogen and three carbon atoms. |

| Primary Substituent | Phenoxy group at C3 | An ether linkage connects the azetidine ring to a phenyl ring. |

| Phenyl Ring Substituents | Bromo group at C2 | A bromine atom is attached to the carbon adjacent to the ether linkage. |

| Methyl group at C5 | A methyl group is attached to the carbon meta to the ether linkage. |

Overview of Research Motivations for Investigating Novel Azetidine Architectures

Research into novel azetidine architectures is driven by several key motivations, primarily centered on their potential in medicinal chemistry and materials science. nih.gov The inherent characteristics of the azetidine ring make it an attractive component for designing new molecules with tailored properties. researchgate.net

Key motivations include:

Access to New Chemical Space: The development of new synthetic methods allows chemists to create previously inaccessible, three-dimensionally complex molecules. nih.gov These novel scaffolds are crucial for exploring new areas of chemical space in drug discovery programs. acs.org

Introduction of Molecular Rigidity: Azetidines serve as conformationally restricted scaffolds. enamine.net Incorporating this rigid core into otherwise flexible molecules helps to pre-organize the structure for optimal binding to a biological target, which can lead to enhanced potency and selectivity. enamine.netresearchgate.net

Modulation of Physicochemical Properties: The small, polar nature of the azetidine ring can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability. eurekaselect.com This is a critical aspect of drug design, where a delicate balance of properties is required for a successful therapeutic agent.

Use as Versatile Synthetic Intermediates: The ring strain of azetidines makes them valuable precursors for synthesizing other complex heterocyclic systems through strain-releasing reactions. rsc.orgeurekaselect.com This reactivity opens pathways to diverse molecular frameworks that would be difficult to access otherwise.

The ongoing development of synthetic methodologies, such as photocatalytic cycloadditions and C-H activation techniques, continues to expand the toolkit for creating diverse azetidine derivatives, fueling further investigation into their applications. rsc.orgorganic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

3-(2-bromo-5-methylphenoxy)azetidine |

InChI |

InChI=1S/C10H12BrNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |

InChI Key |

ZLXVABVRIZGXEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)OC2CNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azetidine Derivatives

Fundamental Cyclization and Cycloaddition Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring is a primary challenge in its chemistry. researchgate.net Methodologies generally involve either the formation of a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to close the four-membered ring. magtech.com.cn

Intramolecular cyclization, a common strategy for forming the azetidine ring, typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center. frontiersin.org This can be mediated through various routes.

Anionic-mediated routes often involve the deprotonation of an amine to enhance its nucleophilicity for subsequent reaction with a carbon bearing a leaving group. For instance, the treatment of γ-haloalkyl-imines with a reducing agent like sodium borohydride (B1222165) can lead to N-substituted azetidines. bham.ac.uk Another powerful method involves the ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a base such as potassium carbonate, which can incorporate various nucleophiles, including alcohols and phenols, to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Cationic-mediated routes often involve the activation of a leaving group or an electrophilic center by a Lewis acid. Lanthanide (III) triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, promoting C3-selective attack to afford 3-hydroxyazetidines in high yields. frontiersin.orgnih.gov This method is notable for its tolerance of acid-sensitive functional groups. frontiersin.org Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents another advanced cationic approach, where an oxidant promotes reductive elimination from a Pd(IV) intermediate to form the azetidine ring. rsc.org

A summary of representative intramolecular cyclization methods is presented below.

Table 1: Selected Intramolecular Cyclization Strategies for Azetidine Synthesis| Precursor Type | Reagents/Catalyst | Product Type | Ref |

|---|---|---|---|

| α-bromo N-sulfonylpyrrolidinones | K₂CO₃, various nucleophiles | α-carbonylated N-sulfonylazetidines | organic-chemistry.org |

| cis-3,4-epoxy amines | La(OTf)₃ (catalytic) | 3-hydroxyazetidines | frontiersin.orgnih.gov |

| Alkylamitosylates | Oxidant (benziodoxole tosylate), AgOAc, Pd(II) catalyst | Functionalized azetidines | rsc.org |

Intermolecular Cycloaddition Reactions, including [2+2] Photocycloadditions

Intermolecular cycloadditions provide a direct and efficient route to highly functionalized azetidines by forming two bonds in a single step. researchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a key strategy in this category. researchgate.netrsc.org

Historically, these reactions required UV light and were often limited to cyclic imines to prevent competing E/Z isomerization. rsc.orgresearchgate.net However, recent advancements have enabled these reactions under milder conditions using visible light. Schindler and coworkers developed a visible-light-mediated intermolecular aza Paternò-Büchi reaction utilizing the triplet state reactivity of 2-isoxazoline-3-carboxylates. researchgate.netnih.gov An iridium photocatalyst facilitates triplet energy transfer, allowing the [2+2] cycloaddition to proceed with a wide range of alkenes under operationally simple conditions. rsc.orgnih.gov This method is significant as it provides access to highly functionalized azetidines that can be readily deprotected. researchgate.netnih.gov

Table 2: Visible-Light-Mediated [2+2] Photocycloaddition for Azetidine Synthesis

| Imine Source | Alkene Type | Catalyst System | Key Features | Ref |

|---|---|---|---|---|

| 2-Isoxazoline-3-carboxylates | Various (activated and unactivated) | fac-[Ir(dFppy)₃] (Iridium photocatalyst) | Mild conditions, broad scope, access to deprotected azetidines | rsc.orgnih.gov |

| Enamides (as excited alkene) | Oximes, Hydrazones | Xanthone (sensitizer) | Circumvents need for cyclic imines, chiral synthesis | rsc.org |

Targeted Synthesis of 3-Substituted Azetidine Scaffolds

For the synthesis of specific derivatives like 3-(2-Bromo-5-methylphenoxy)azetidine, methods for introducing substituents at the C3 position are crucial. researchgate.net This is often achieved by functionalizing a pre-existing azetidine ring. researchgate.net

Direct functionalization of the azetidine ring is a powerful tool for creating diverse derivatives. researchgate.net Nucleophilic substitution at the C3 position is a common strategy, often starting from a precursor like 3-hydroxyazetidine or a 3-haloazetidine. The hydroxyl group can be converted into a better leaving group (e.g., mesylate, tosylate) to facilitate substitution by various nucleophiles. frontiersin.org

Alternatively, direct alkylation can be achieved. For example, the synthesis of 3-aryl-3-oxypropylamine-based azetidines involved the alkylation of a 3-hydroxy-3-arylazetidine precursor to introduce various side chains. nih.gov Another approach involves the reaction of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols to form 1,3-disubstituted azetidines. organic-chemistry.org

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a robust method for C-N bond formation. bohrium.comnih.gov This strategy can be cleverly employed to synthesize 3-substituted azetidines. A notable example involves the preparation of methyl 2-(N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one. mdpi.comnih.gov This α,β-unsaturated ester serves as a Michael acceptor for various nitrogen-based nucleophiles, including heterocyclic amines like pyrazole, imidazole, and indole, yielding a diverse array of 3,3-disubstituted azetidine derivatives. mdpi.comnih.govnih.gov This method provides a versatile entry point to complex azetidine scaffolds. nih.govresearchgate.net

Table 3: Aza-Michael Addition for Synthesis of 3-Substituted Azetidines

| Michael Acceptor | Nucleophile | Catalyst/Base | Product | Ref |

|---|---|---|---|---|

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Piperidine | DBU | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Indazole | DBU | Methyl (1-Boc-3-(1H-indazol-1-yl)azetidin-3-yl)acetate | nih.gov |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | DBU | Methyl (1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | mdpi.com |

Synthetic Routes Incorporating Aryloxy Moieties into Azetidine Structures

The introduction of an aryloxy group at the C3 position, the key structural feature of this compound, is typically accomplished via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the azetidine ring.

The synthesis would logically start with a suitably protected 3-hydroxyazetidine. The hydroxyl group can be activated by converting it to a good leaving group, such as a tosylate or mesylate. frontiersin.org Separately, the desired phenol, 2-Bromo-5-methylphenol (B88109), is treated with a base (e.g., sodium hydride, potassium carbonate) to generate the corresponding phenoxide. The subsequent reaction between the activated azetidine and the phenoxide furnishes the target 3-aryloxy-azetidine skeleton. Iron and calcium catalysis have also been reported to mediate the reaction of 3-azetidinols with phenols to form these ether linkages under mild conditions. morressier.com

A general synthetic scheme for this transformation is as follows:

Activation: Reaction of N-protected 3-hydroxyazetidine with an activating agent (e.g., TsCl, MsCl) in the presence of a base.

Phenoxide Formation: Deprotonation of the phenol (e.g., 2-Bromo-5-methylphenol) with a suitable base (e.g., NaH, K₂CO₃).

Coupling: S_N2 reaction between the activated azetidine and the phenoxide to form the C-O bond.

Deprotection: Removal of the nitrogen protecting group (e.g., Boc, Cbz) if required.

This modular approach allows for the synthesis of a wide library of 3-aryloxy-azetidine derivatives by varying the phenol component.

Strategies for Phenoxy-Azetidine Linkage Formation

The formation of the ether linkage between the azetidine ring and a phenoxy moiety is a critical step in the synthesis of 3-phenoxyazetidine (B1367254) derivatives. A common and effective method involves the nucleophilic substitution reaction between a 3-hydroxyazetidine derivative and a substituted phenol. rsc.org This reaction is typically carried out in the presence of a base to deprotonate the phenol, enhancing its nucleophilicity.

Another strategy involves the reaction of a 3-haloazetidine derivative with a phenoxide. For instance, 3-bromoazetidine (B1339375) derivatives can react with various nucleophiles, including potassium phenoxide, in a polar aprotic solvent like DMSO at elevated temperatures to yield the corresponding 3-phenoxy azetidine. rsc.org The efficiency of this reaction can be influenced by the nature of the substituents on both the azetidine ring and the phenoxy group.

The Mitsunobu reaction offers an alternative approach for the formation of the phenoxy-azetidine linkage. This reaction utilizes a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of 3-hydroxyazetidine for nucleophilic attack by a phenol.

| Reagents | Reaction Type | Key Features |

| 3-Hydroxyazetidine, Substituted Phenol, Base | Nucleophilic Substitution | Straightforward, relies on base-mediated deprotonation of the phenol. |

| 3-Haloazetidine, Potassium Phenoxide | Nucleophilic Substitution | Effective for introducing the phenoxy group, often requires elevated temperatures. rsc.org |

| 3-Hydroxyazetidine, Phenol, PPh3, DEAD/DIAD | Mitsunobu Reaction | Mild conditions, proceeds with inversion of stereochemistry at the azetidine carbon. |

Introduction of Halogen and Methyl Substituents onto the Phenoxy Ring

The synthesis of the specific precursor, 2-bromo-5-methylphenol, is essential for the formation of this compound. The introduction of the bromo and methyl substituents onto the phenol ring can be achieved through several synthetic routes.

One common method for the synthesis of 2-bromo-5-methylphenol is the bromination of m-cresol (B1676322) (3-methylphenol). chemicalbook.com This electrophilic aromatic substitution reaction is typically carried out using bromine in the presence of a non-polar solvent. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In the case of m-cresol, the ortho positions relative to the hydroxyl group are positions 2 and 6, and the para position is position 4. The methyl group is also an activating group, further influencing the regioselectivity of the bromination. To achieve selective bromination at the 2-position, careful control of reaction conditions, such as temperature and the choice of brominating agent, is crucial. quora.comlibretexts.orgyoutube.com The use of a Lewis acid catalyst, such as FeBr3, can polarize the bromine molecule, generating a more potent electrophile. youtube.com

Alternatively, a Sandmeyer-type reaction can be employed starting from 2-amino-5-methylphenol. chemicalbook.com This involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) followed by treatment with a copper(I) bromide solution to introduce the bromine atom. chemicalbook.com

To avoid the formation of isomeric byproducts during bromination, a protection strategy can be employed. patsnap.com The hydroxyl group of 3-methoxyphenol (B1666288) can be protected, for example, as a tert-butyldimethylsilyl ether. Subsequent bromination and deprotection can lead to the desired 2-bromo-5-methoxyphenol. patsnap.com A similar strategy could be applied to 3-methylphenol.

| Starting Material | Reagents | Reaction Type | Product |

| m-Cresol (3-methylphenol) | Br2, Solvent (e.g., CCl4) | Electrophilic Aromatic Substitution | 2-Bromo-5-methylphenol (and other isomers) |

| 2-Amino-5-methylphenol | 1. NaNO2, HBr; 2. CuBr | Sandmeyer Reaction | 2-Bromo-5-methylphenol chemicalbook.com |

| 3-Methylphenol | 1. Protection (e.g., TBDMSCl); 2. Bromination; 3. Deprotection | Protection-Substitution-Deprotection | 2-Bromo-5-methylphenol |

Palladium-Catalyzed and Transition Metal-Mediated Cyclization Reactions in Azetidine Synthesis

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of azetidines. organic-chemistry.orgacs.org One notable strategy involves the intramolecular C-H amination of picolinamide (B142947) (PA) protected amines. organic-chemistry.orgacs.orgorganic-chemistry.org This method allows for the direct formation of the azetidine ring from an acyclic precursor by activating a C(sp3)-H bond at the γ-position relative to the nitrogen atom. organic-chemistry.orgacs.org The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle and often exhibits high diastereoselectivity. organic-chemistry.org

Transition metal-mediated cyclizations, in general, offer efficient routes to azetidine rings. For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of functionalized azetidines. rsc.org These reactions can involve the coupling of sulfonyl azides, phenylacetylenes, and benzenethiol (B1682325) Schiff bases to construct the azetidine core. rsc.org Another approach is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which proceeds via a tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. nih.gov

Strain-Release Strategies in the Synthesis of Functionalized Azetidines

The high ring strain of azetidines can be harnessed as a driving force in their synthesis. nih.govacs.org Strain-release strategies often involve the ring-opening of highly strained bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs). acs.orgunipr.itresearchgate.netchemrxiv.org These precursors can react with a variety of nucleophiles and electrophiles to afford functionalized azetidines. nih.govchemrxiv.org

For instance, the reaction of lithiated 1-azabicyclo[1.1.0]butane with a boronic ester, followed by N-protonation, triggers a 1,2-migration and cleavage of the central C-N bond, leading to the formation of a homologated azetidinyl boronic ester. acs.org This method is highly modular and stereospecific. acs.org Photocatalytic radical strategies have also been developed to access densely functionalized azetidines from azabicyclo[1.1.0]butanes through a radical strain-release process. unipr.itresearchgate.netchemrxiv.org

Stereoselective Synthesis of Azetidine Derivatives

The development of stereoselective methods for the synthesis of azetidine derivatives is crucial, as the stereochemistry of substituents can significantly impact their biological activity. One approach to achieve stereocontrol is through the use of chiral auxiliaries. For example, chiral tert-butanesulfinamides can be used to synthesize chiral 2,3-disubstituted azetidines. acs.org

Asymmetric catalysis provides another powerful tool for the enantioselective synthesis of azetidines. Copper-catalyzed boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org This reaction involves the difunctionalization of the azetine C=C bond, creating two new stereogenic centers. acs.org Furthermore, stereoselective reductions of azetidin-2-ones using reagents like sodium borohydride can lead to the formation of trans-azetidines. rsc.org The stereoselective synthesis of cis-2,3-disubstituted azetidines has also been achieved through diastereoselective hydrozirconation of an appropriate precursor. rsc.org

Patent Literature Review for Industrial and Scalable Azetidine Syntheses

The patent literature provides valuable insights into the industrial and scalable synthesis of azetidine derivatives. rsc.orggoogle.comgoogle.com These patents often describe processes that are optimized for high yield, purity, and cost-effectiveness on a large scale. For example, patents disclose methods for the synthesis of 3-amino-azetidine derivatives, which are key intermediates for many biologically active compounds. google.com These processes often focus on overcoming the challenges associated with the formation of side products and the purification of the final compounds. google.com

One patented method for the synthesis of substituted azetidines involves a mesylate displacement reaction. google.comgoogle.com While this method has been used previously, patented improvements aim to increase the yield and simplify the isolation and purification of the product. google.comgoogle.com

Azetidines are basic compounds and are often isolated and stored as their mineral acid salts (e.g., hydrochloride or sulfate (B86663) salts) to improve their stability and handling. However, for many synthetic applications, the free base form of the azetidine is required. The liberation of the azetidine free base from its salt is a common and important step in many synthetic sequences.

The process typically involves treating an aqueous solution of the azetidine salt with a base. Common bases used for this purpose include sodium hydroxide, potassium hydroxide, or ammonia. researchgate.net The addition of the base neutralizes the mineral acid, releasing the free azetidine. The free base, which is often less soluble in water than its salt, can then be extracted into an organic solvent such as dichloromethane, ethyl acetate, or ether. researchgate.net The organic layer is then separated, dried over a drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the azetidine free base.

In some cases, the separation of the azetidine free base from the resulting inorganic salts can be achieved by taking advantage of solubility differences in various solvents. For example, the reaction mixture might be treated with an alcohol where the azetidine salt is soluble but the inorganic salt is not, allowing for separation by filtration. epo.org Ion exchange chromatography can also be used to convert the azetidine salt to the free base. epo.org

| Method | Reagents | Key Steps |

| Base Treatment and Extraction | Azetidine Salt, Base (e.g., NaOH, NH3), Organic Solvent (e.g., CH2Cl2) | 1. Dissolve salt in water. 2. Add base to liberate the free amine. 3. Extract with an organic solvent. 4. Dry and evaporate the solvent. researchgate.net |

| Differential Solubility | Azetidine Salt, Solvent (e.g., Ethanol) | 1. Treat salt mixture with a solvent where the free base is soluble and the inorganic salt is not. 2. Filter to separate the components. epo.org |

| Ion Exchange | Azetidine Salt, Ion Exchange Resin | 1. Pass a solution of the salt through a basic ion exchange column. 2. Elute the free base. epo.org |

Synthesis of Azetidine Intermediates from Patent Data

The synthesis of substituted azetidine intermediates is a critical area of research in medicinal chemistry, as the azetidine motif is a key structural component in numerous biologically active compounds. While patent literature details a wide array of synthetic routes for various azetidine derivatives, the specific synthesis of This compound is not explicitly outlined in a singular, detailed example within readily available patent documentation. However, by examining established methodologies for the synthesis of analogous 3-aryloxyazetidines described in the patent literature, a viable synthetic pathway can be constructed.

A general and effective method for the formation of the ether linkage in 3-aryloxyazetidines involves the coupling of a protected 3-hydroxyazetidine with a corresponding phenol. This approach, supported by methodologies described in patents for related compounds, typically proceeds via a nucleophilic substitution reaction.

A plausible synthesis for This compound can be conceptualized in two main stages, drawing upon principles outlined in patent literature for the preparation of azetidine derivatives. google.com The first stage involves the preparation of a suitably protected 3-hydroxyazetidine, and the second stage is the coupling of this intermediate with 2-Bromo-5-methylphenol .

Stage 1: Preparation of N-Protected 3-Hydroxyazetidine

The synthesis would commence with a commercially available or readily synthesized N-protected 3-hydroxyazetidine. The choice of the protecting group (e.g., Boc, Cbz, or a benzyl (B1604629) group) is crucial for ensuring the stability of the azetidine ring and for facilitating purification during the synthetic sequence.

Stage 2: O-Arylation with 2-Bromo-5-methylphenol

The key step in the synthesis is the formation of the ether bond between the N-protected 3-hydroxyazetidine and 2-Bromo-5-methylphenol . A common method for such transformations described in the broader chemical patent literature is the Mitsunobu reaction. This reaction allows for the condensation of an alcohol with a nucleophile (in this case, the phenol) under mild conditions.

The reaction would involve treating a solution of N-protected 3-hydroxyazetidine and 2-Bromo-5-methylphenol with a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The final step would be the deprotection of the nitrogen atom of the azetidine ring to yield the target compound, This compound . The method of deprotection would be dependent on the protecting group used in the initial stages. For instance, a Boc group is typically removed under acidic conditions.

The following table outlines the proposed reaction steps and conditions based on analogous syntheses found in the patent literature.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-Boc-3-hydroxyazetidine, 2-Bromo-5-methylphenol | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF), Room Temperature | N-Boc-3-(2-bromo-5-methylphenoxy)azetidine |

| 2 | N-Boc-3-(2-bromo-5-methylphenoxy)azetidine | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., Dichloromethane or Dioxane) | This compound |

Comprehensive Spectroscopic and Analytical Characterization of Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the molecular structure of chemical compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 3-(2-Bromo-5-methylphenoxy)azetidine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal provides insight into its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring and the substituted phenoxy group. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The specific splitting pattern of these aromatic protons would be crucial in confirming the substitution pattern on the phenyl ring. The protons on the azetidine ring would resonate in the upfield region. The proton attached to the carbon bearing the phenoxy group (CH-O) would likely appear as a multiplet. The methylene (B1212753) (CH₂) protons of the azetidine ring would also present as multiplets, with their chemical shifts and couplings providing information about their diastereotopic nature and the ring's conformation. The methyl group (CH₃) on the phenyl ring would typically appear as a singlet in the upfield region.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~6.8 | s | 1H | Ar-H |

| ~5.0 | m | 1H | O-CH (azetidine) |

| ~4.2 | m | 2H | CH₂ (azetidine) |

| ~3.9 | m | 2H | CH₂ (azetidine) |

| ~2.3 | s | 3H | Ar-CH₃ |

Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aliphatic, aromatic, attached to an electronegative atom).

In the ¹³C NMR spectrum of this compound, the aromatic carbons would resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the bromine (C-Br) and the carbon attached to the oxygen of the ether linkage (C-O) would have characteristic chemical shifts. The carbons of the azetidine ring would appear in the upfield region, with the carbon atom bonded to the oxygen (C-O) being the most downfield among them. The methyl carbon would produce a signal in the far upfield region of the spectrum.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C-O |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~125 | Ar-C |

| ~115 | Ar-C-Br |

| ~112 | Ar-C |

| ~70 | O-CH (azetidine) |

| ~50 | CH₂ (azetidine) |

| ~20 | Ar-CH₃ |

Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not publicly available.

Advanced NMR Techniques (e.g., ¹⁵N NMR, ¹⁹F NMR, HSQC) for Complex Azetidines

For more complex azetidine derivatives or to resolve any structural ambiguities, advanced NMR techniques are employed. While ¹⁵N and ¹⁹F NMR are not directly applicable to this compound as it contains neither nitrogen-15 (B135050) isotopes in natural abundance nor fluorine, techniques like Heteronuclear Single Quantum Coherence (HSQC) would be highly valuable. An HSQC experiment correlates the signals of directly bonded ¹H and ¹³C nuclei, providing unambiguous assignment of which protons are attached to which carbon atoms. This is particularly useful for assigning the complex and often overlapping signals of the azetidine ring protons and carbons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. The analysis of the resulting mass spectrum would be expected to show a prominent peak corresponding to the mass of the protonated molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio, separated by 2 m/z units.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of an ion, which serves as a definitive confirmation of the molecular formula of the compound. For this compound (C₁₀H₁₂BrNO), HRMS would be used to confirm that the experimentally measured mass of the molecular ion matches the calculated theoretical mass for this formula. Analysis of the fragmentation pattern in the HRMS spectrum could also provide further structural confirmation by identifying characteristic fragment ions resulting from the cleavage of the ether bond or fragmentation of the azetidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, IR spectroscopy would be employed to confirm the presence of key functional groups.

A hypothetical IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the C-H stretching vibrations of the aromatic ring and the azetidine ring would likely appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. The C-O-C ether linkage would be identifiable by a strong absorption band in the 1260-1000 cm⁻¹ region. The presence of the C-Br bond would be indicated by a peak in the fingerprint region, typically between 600 and 500 cm⁻¹. The N-H stretching of the secondary amine in the azetidine ring would be expected around 3500-3300 cm⁻¹.

Hypothetical IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Azetidine) | 3500 - 3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1260 - 1000 |

| C-N Stretch (Azetidine) | 1250 - 1020 |

| C-Br Stretch | 600 - 500 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used techniques in analytical chemistry.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC operate on the same principle of separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase column, which allows for higher resolution, faster analysis times, and greater sensitivity.

For this compound, a reversed-phase HPLC or UPLC method would likely be developed to assess its purity. This would typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, often run under gradient conditions. A UV detector would be suitable for detecting the compound due to the presence of the aromatic ring. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Illustrative HPLC/UPLC Parameters for Analysis of this compound

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 1 µL |

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystallography

If this compound can be obtained as a single crystal of suitable quality, single-crystal XRD analysis would provide precise information about its molecular geometry. This would include the conformation of the azetidine ring, the orientation of the phenoxy group relative to the azetidine ring, and the intermolecular interactions, such as hydrogen bonding or stacking interactions, in the crystal packing. This data is invaluable for understanding the structure-property relationships of the compound. In the absence of single crystals, powder XRD could be used to characterize the bulk material's crystallinity and phase purity.

Theoretical and Computational Chemistry Investigations of Azetidine Systems

Computational Analysis of Azetidine (B1206935) Ring Strain and Stability

The four-membered azetidine ring possesses a unique balance of stability and reactivity, largely governed by its inherent ring strain. rsc.org Computational methods are essential for quantifying this strain and predicting the conformational behavior of the ring.

The reactivity of azetidines is significantly influenced by a considerable ring strain, which is intermediate between that of the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines. rsc.org Computational studies have quantified these differences, revealing why azetidines are stable enough for practical handling yet reactive enough for synthetic transformations. rsc.org The strain energy of the azetidine ring is approximately 25.4 kcal/mol. rsc.org This is slightly less than the highly strained aziridine (B145994) ring (27.7 kcal/mol) but substantially greater than the largely strain-free pyrrolidine (B122466) ring (5.4 kcal/mol). rsc.org This intermediate strain energy makes the azetidine scaffold a valuable component in drug design, offering a rigid structure that can lead to improved ligand efficiency. nih.gov The expansion of the strained azetidine ring to a more stable pyrrolidine is a known decomposition pathway that highlights the thermodynamic driving force governed by ring strain. nih.govbohrium.com

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Relative Reactivity |

|---|---|---|---|

| Aziridine | 3 | 27.7 rsc.org | High / Unstable rsc.org |

| Azetidine | 4 | 25.4 rsc.org | Moderate / Reactive rsc.org |

The azetidine ring is not planar and exists in a puckered conformation. jmpas.com Computational studies, often employing Density Functional Theory (DFT), are used to investigate the energetics of this puckering and the barriers to ring inversion. Due to lower energy barriers, N-R group inversion and ring puckering are expected to be more facile in azetidines compared to the more constrained aziridines. nih.gov

The conformational behavior can be significantly influenced by substituents on the ring. For instance, computational analyses of fluorinated azetidine derivatives have shown that the ring pucker can be controlled by stereoelectronic effects, such as hyperconjugation between C–H and C–F orbitals. researchgate.net In a study of a neutral fluorinated azetidine, calculations indicated a preference for a ring pucker that places the fluorine atom distant from the nitrogen atom, with a specific N–C–C–F dihedral angle of 137.2°. researchgate.net This ability to influence and predict the conformational preferences of the azetidine ring is critical for designing molecules with specific three-dimensional shapes for optimal interaction with biological targets.

Molecular Modeling Studies of Azetidine Derivatives

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule will behave and interact with other molecules. For azetidine derivatives, these methods are invaluable for rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. nih.govresearchgate.net In the context of azetidine derivatives, docking studies have been employed to evaluate their potential as inhibitors for various protein targets. researchgate.netresearchgate.netrjptonline.org

These in-silico studies typically involve docking proposed azetidine structures into the active site of a target protein whose crystal structure is known. researchgate.net The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. rjptonline.org For example, docking studies on novel azetidin-2-one (B1220530) derivatives against the Epidermal Growth Factor Receptor (EGFR) have identified compounds with high fitness scores, suggesting they could be potent inhibitors. researchgate.net Similarly, other studies have used docking to screen azetidine derivatives against targets like the human A2A adenosine (B11128) receptor and viral proteins, successfully identifying potential lead compounds for further development. jmpas.comresearchgate.net

Table 2: Examples of Molecular Docking Studies with Azetidine Derivatives

| Azetidine Derivative Class | Target Protein | Purpose of Study | Key Findings | Reference(s) |

|---|---|---|---|---|

| Novel Azetidine Derivative | Hepatitis C Virus (HCV) NS5B / Norovirus Protease | Antiviral activity prediction | Compound identified as a potential dual inhibitor. | researchgate.net |

| Azetidin-2-one Derivatives | Epidermal Growth Factor Receptor (EGFR) | Anticancer activity assessment | Identified derivatives with binding scores superior to the reference ligand erlotinib. | researchgate.net |

| Azetidin-2-one Derivative | Enoyl-acyl carrier protein (EACP) reductase | Antitubercular activity prediction | Showed favorable hydrogen bonding interactions compared to standard drugs. | rjptonline.org |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.netnih.gov MD simulations are used to assess the structural stability of the complex and to refine the binding energies predicted by docking. researchgate.netnih.gov

For azetidine-based compounds, MD simulations can validate docking results by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation period. researchgate.net A stable RMSD value suggests that the complex remains in a consistent conformation. researchgate.net Furthermore, techniques like Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to calculate the binding free energy (ΔGbind), providing a more accurate estimation of binding affinity. researchgate.net In one study, MD simulations of a novel azetidine derivative complexed with viral proteins were run for 90 nanoseconds, confirming the stability of the docked pose and yielding favorable binding energies. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mpg.deyoutube.com It provides a powerful means to predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters, based on the electron density. mpg.decmu.edu For azetidine derivatives, DFT is a fundamental tool for understanding their intrinsic chemical behavior. researchgate.net

DFT calculations are routinely used to optimize the molecular geometry of azetidine compounds and to compute key electronic properties. researchgate.netresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity; the HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net Other calculated parameters include the Molecular Electrostatic Potential (MEP) surface, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack, and Natural Bond Orbital (NBO) analysis, which investigates charge transfer and intramolecular interactions. researchgate.net These theoretical calculations provide a deep understanding of the physical and chemical properties of novel azetidine compounds, guiding their synthesis and application. researchgate.net

Table 3: Properties of Azetidine Systems Investigated by DFT

| Property | Description | Significance | Reference(s) |

|---|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. | researchgate.net |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates kinetic stability and chemical reactivity. | researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Predicts sites for nucleophilic and electrophilic attack. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analysis of electron density distribution in atomic and bonding orbitals. | Reveals hyperconjugative interactions, charge delocalization, and stability. | researchgate.net |

| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy. | Predicts reaction feasibility and spontaneity. | researchgate.net |

In Silico Approaches for Chemical System Validation

In the realm of modern drug discovery and materials science, in silico methods have become indispensable for the validation of chemical systems, offering profound insights into molecular behavior and properties before their actual synthesis. These computational tools are particularly valuable for characterizing novel heterocyclic compounds, such as azetidine derivatives. While specific detailed research findings on "3-(2-Bromo-5-methylphenoxy)azetidine" are not extensively available in public literature, the validation methodologies applied to analogous azetidine systems provide a clear framework for how such a compound would be computationally investigated.

Detailed Research Findings from Analogous Systems

Computational studies on various azetidine derivatives have demonstrated the utility of these approaches. For instance, in studies of azetidin-2-one derivatives, in silico molecular docking has been successfully employed to predict their binding affinity to biological targets like the epidermal growth factor receptor (EGFR). researchgate.net These studies often reveal that the azetidine scaffold, due to its conformational rigidity, can orient substituents in a spatially defined manner, which may lead to higher binding affinity with biological targets. enamine.net

Quantum chemical methods, such as Density Functional Theory (DFT), are frequently used to study the electronic and thermodynamic properties of azetidine derivatives. researchgate.net These calculations can provide optimized molecular geometries, bond dissociation energies, and spectroscopic data, which are essential for validating the synthesized structures. researchgate.netresearchgate.net For example, in a theoretical study of a novel azetidine derivative, quantum chemical methods were used to understand its physical and chemical behavior, and molecular docking was used to explore its antiviral activity. researchgate.net

The validation of docking results is often further substantiated by molecular dynamics (MD) simulations. researchgate.net MD simulations provide a dynamic picture of the ligand-receptor complex, allowing for the calculation of parameters like the root mean square deviation (RMSD) and binding free energies, which offer a more robust validation of the stability and interaction of the compound within a binding site. researchgate.net

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a critical component of the validation process for potential drug candidates. researchgate.netnih.gov These predictions help to assess the drug-likeness of a compound based on parameters such as Lipinski's rule of five. nih.gov For many synthesized azetidinone derivatives, these computational predictions have indicated favorable pharmacokinetic profiles, suggesting their potential as orally active agents. researchgate.netnih.gov

The table below summarizes the types of data typically generated in the in silico validation of azetidine-like chemical systems.

| Parameter | Computational Method | Purpose | Example Finding for Azetidine Systems |

| Optimized Molecular Geometry | Density Functional Theory (DFT) | To determine the most stable 3D structure and predict bond lengths and angles. | The azetidine ring typically adopts a puckered conformation. |

| Binding Affinity | Molecular Docking | To predict the preferred orientation and binding energy of a ligand to a biological target. | Azetidin-2-one derivatives have shown favorable binding to EGFR. researchgate.net |

| Stability of Ligand-Receptor Complex | Molecular Dynamics (MD) Simulations | To assess the dynamic stability of the interaction between the compound and its target over time. | RMSD values for stable complexes are generally low (e.g., 0.75 Å to 1.5 Å). researchgate.net |

| Electronic Properties | DFT, Hartree-Fock | To understand the electron distribution, HOMO-LUMO gap, and reactivity. | The HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the molecule. |

| Spectroscopic Data | DFT | To predict IR, Raman, and NMR spectra to aid in experimental characterization. | Calculated vibrational frequencies can be correlated with experimental IR spectra. researchgate.net |

| Pharmacokinetic Properties | ADME Prediction Tools | To assess the drug-likeness and potential for oral bioavailability of a compound. | Many azetidine derivatives satisfy Lipinski's rule of five. researchgate.netnih.gov |

Chemical Reactivity and Transformations of Azetidine Ring Systems

Ring-Opening Reactions of Azetidines and Their Synthetic Utility

The significant ring strain of azetidines, estimated to be approximately 25.4 kcal/mol, renders them susceptible to ring-opening reactions, a property that has been extensively exploited for synthetic purposes. researchgate.net These reactions provide a powerful method for accessing a variety of acyclic and larger heterocyclic structures.

Nucleophilic ring-opening is a primary transformation pathway for azetidines. Due to their relative stability compared to the more strained three-membered aziridines, azetidines often necessitate activation with Lewis acids or conversion into quaternary azetidinium salts to facilitate nucleophilic attack. acs.org The regioselectivity of these reactions is heavily influenced by the electronic and steric nature of the substituents on the azetidine (B1206935) ring. acs.org For instance, nucleophiles tend to attack at the carbon atom adjacent to the nitrogen that is substituted with electron-withdrawing groups such as aryl, acyl, or cyano moieties, which can stabilize the transition state. acs.org Conversely, sterically demanding nucleophiles often attack the less substituted carbon. acs.org This controlled ring-opening provides a reliable route to polysubstituted linear amines. mdpi.com

Acid-mediated ring-opening reactions represent another significant class of transformations. acs.orgacs.org Protonation of the azetidine nitrogen increases the ring strain and activates the C-N bonds towards cleavage. acs.org This can lead to intramolecular decomposition pathways, as seen in the acid-mediated ring-opening of certain N-substituted aryl azetidines via nucleophilic attack by a pendant amide group. acs.org The rate of such decompositions is highly dependent on the pH and the pKa of the azetidine nitrogen. acs.org The synthetic utility of these acid-catalyzed ring-openings is demonstrated in the expansion of the azetidine ring to form larger heterocycles like 1,3-oxazinanes. wikipedia.org

The synthetic utility of azetidine ring-opening is vast, providing access to a range of valuable building blocks. For example, the enantioselective ring-opening of 3-substituted azetidines with halides, catalyzed by a chiral squaramide hydrogen-bond donor, yields synthetically useful α-amino-γ-halopropane derivatives. researchgate.net Furthermore, photochemical methods can be employed to first construct azetidinols, which then undergo ring-opening to generate highly substituted dioxolanes, showcasing a "build and release" strategy that leverages the stored strain energy. organic-chemistry.org

Functionalization of the Azetidine Core for Diversification

Beyond ring-opening, the azetidine scaffold can be functionalized to create diverse libraries of compounds. This diversification can be achieved through reactions on the azetidine nitrogen or by introducing substituents onto the carbon atoms of the ring.

Alkylation and Acylation Reactions on the Azetidine Nitrogen

The nitrogen atom of the azetidine ring behaves as a typical secondary amine and readily undergoes alkylation and acylation reactions. N-alkylation can be achieved using various alkyl halides, while N-acylation is commonly performed with acyl chlorides or anhydrides to form the corresponding amides. nih.gov These reactions are fundamental for introducing a wide array of substituents and for modulating the electronic and steric properties of the azetidine-containing molecule. Phase-transfer catalysis can be employed to facilitate N-alkylation, particularly for azetidines lacking activating groups. organic-chemistry.org Furthermore, late-stage functionalization of complex molecules containing an azetidine moiety often involves selective N-alkylation or N-acylation to introduce probes, tags, or other desired functionalities. researchgate.netnih.gov

Introduction of Additional Functionalities onto the Azetidine Ring Carbons

The carbon framework of the azetidine ring can also be functionalized, though this often requires more specialized methods. One approach involves the deprotonation of a C-H bond adjacent to a directing group, followed by trapping with an electrophile. For example, ortho-directed lithiation of N-arylazetidines can be used to introduce substituents at the 2-position. acs.org Another powerful strategy is the palladium-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from acyclic precursors. researchgate.net

More direct methods for functionalizing the azetidine ring carbons have also been developed. Iron-catalyzed alkylation of 3-azetidinols with thiols provides a route to 3-aryl-3-sulfanyl azetidines. springernature.com Additionally, the reaction of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst allows for the rapid synthesis of bis-functionalized azetidines. researchgate.net These methods significantly expand the toolbox for creating structurally diverse azetidine derivatives.

Cross-Coupling Reactions Involving Halogenated Azetidine Derivatives

The introduction of a halogen atom onto the azetidine ring opens up a plethora of possibilities for diversification through transition metal-catalyzed cross-coupling reactions. These reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C(sp²)-C(sp³) bonds by coupling a halogenated azetidine with an organoboron reagent. For instance, 3-iodoazetidine (B8093280) can be coupled with various arylboronic acids in the presence of a palladium catalyst to furnish 3-arylazetidines. organic-chemistry.org Interestingly, under certain palladium-catalyzed conditions, the coupling of 3-iodoazetidines with arylboronic acids can lead to the formation of 2-aryl azetidines through a migration/coupling process. acs.orgnih.gov The regioselectivity of these reactions can often be controlled by the choice of ligand and reaction conditions. Nickel-mediated Suzuki couplings have also been shown to be effective for the synthesis of arylazetidines. capes.gov.br

Below is a table summarizing representative examples of Suzuki-Miyaura cross-coupling reactions with halogenated azetidines.

| Halogenated Azetidine | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| N-Boc-3-iodoazetidine | Phenylboronic acid | Pd(OAc)₂/Dppf | N-Boc-3-phenylazetidine | 80 | organic-chemistry.org |

| N-Boc-3-iodoazetidine | 2-Naphthalenylboronic acid | Pd₂(dba)₃/[1,1′-biphenyl]-2-yldicyclohexylphosphane | N-Boc-2-(2-naphthyl)azetidine | 50 | acs.org |

| N-Boc-3-bromoazetidine | 4-Methoxyphenylboronic acid | NiCl₂(dme)/dppf | N-Boc-3-(4-methoxyphenyl)azetidine | 75 | capes.gov.br |

Buchwald-Hartwig Cross-Coupling for Fused Ring Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.org While typically used for intermolecular couplings, intramolecular versions of this reaction are highly valuable for the synthesis of fused heterocyclic systems. In the context of azetidines, intramolecular Buchwald-Hartwig cyclization can be employed to construct novel polycyclic scaffolds. For example, the intramolecular N-arylation of bicyclic hydrazines containing an azetidine ring has been used to access spiro[indoline-2,3′-piperidine] derivatives, which are of interest in medicinal chemistry. rsc.org This strategy involves the formation of a C-N bond between the azetidine nitrogen and an aryl halide tethered to the azetidine core, leading to the formation of a new fused ring system. The development of such intramolecular cyclizations significantly expands the accessible chemical space for azetidine-containing compounds. acs.org

Rearrangement Reactions Involving Azetidine Intermediates

Azetidines, as strained four-membered rings, can participate in a variety of rearrangement reactions, acting either as the starting material or as a key intermediate. These reactions often lead to the formation of other ring systems, providing synthetically valuable transformations.

One notable rearrangement is the nih.govchemistryviews.org-Stevens rearrangement , which has been utilized for the one-carbon ring expansion of aziridines to azetidines. nih.govacs.org In this process, an aziridinium (B1262131) ylide intermediate is formed, which then undergoes a concerted rearrangement to yield the corresponding azetidine. nih.gov While this reaction typically starts from an aziridine (B145994), the reverse process, a ring contraction of an azetidine derivative to a pyrrolidine (B122466), has also been documented, highlighting the dynamic nature of these ring systems.

Another significant rearrangement is the aza-quasi-Favorskii rearrangement . This reaction involves the ring contraction of a four-membered anionic azetidine intermediate to a highly substituted three-membered aziridine. chemistryviews.org This process is initiated by the formation of a β-aminoketone-type compound, which cyclizes to the anionic azetidine that subsequently undergoes the rearrangement. chemistryviews.org The reaction provides a novel method for the synthesis of strained, highly substituted aziridines from larger ring precursors. chemistryviews.org

The table below summarizes key aspects of these rearrangement reactions.

| Rearrangement Reaction | Starting Material (General) | Intermediate | Product (General) | Key Features |

| nih.govchemistryviews.org-Stevens Rearrangement | Aziridine | Aziridinium Ylide | Azetidine | One-carbon ring expansion; can be highly enantioselective. nih.gov |

| Aza-quasi-Favorskii Rearrangement | β-aminoketone | Anionic Azetidine | Aziridine | Ring contraction; provides access to highly substituted aziridines. chemistryviews.org |

For a molecule like "3-(2-Bromo-5-methylphenoxy)azetidine," its participation in such rearrangements would be influenced by the stability of the potential intermediates. The phenoxy substituent at the 3-position could influence the formation and subsequent reaction of any adjacent carbocation or radical, thereby directing the course of the rearrangement.

Regioselective and Stereoselective Chemical Transformations

The inherent ring strain and the presence of the nitrogen heteroatom make azetidines susceptible to various ring-opening and functionalization reactions that can proceed with high levels of regioselectivity and stereoselectivity. rsc.orgrsc.org

Regioselectivity in azetidine reactions is often dictated by the substitution pattern on the ring. For instance, in the synthesis of 2-arylazetidines, the ring-closure reaction can be highly regioselective, favoring the formation of the four-membered ring over the thermodynamically more stable five-membered pyrrolidine under kinetic control. acs.org The electronic nature of the substituents plays a crucial role in directing the nucleophilic attack.

Stereoselectivity is a hallmark of many reactions involving azetidines. The development of methods for the enantioselective and diastereoselective synthesis of substituted azetidines is an active area of research.

Copper-catalyzed boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with complete regio-, enantio-, and diastereoselectivity in many cases. acs.org This method allows for the introduction of two versatile functional groups onto the azetidine ring with precise stereocontrol. acs.org

[2+2] cycloaddition reactions are another powerful tool for the stereoselective construction of the azetidine core. acs.org For example, the reaction of 2-aminomalonates with chalcones can afford highly functionalized azetidines with excellent diastereoselectivities. acs.org

Asymmetric reduction of unsaturated azetidine precursors has been employed to synthesize a library of 2-azetidinylcarboxylic acids with high stereoselectivity. nih.gov

The following table provides examples of stereoselective transformations leading to substituted azetidines.

| Reaction Type | Substrates (General) | Catalyst/Reagent | Product (General) | Selectivity |

| Boryl Allylation | Azetine, Allyl Phosphate, Boron Reagent | Copper Catalyst | 2,3-Disubstituted Azetidine | Complete Regio-, Enantio-, and Diastereoselectivity. acs.org |

| [2+2] Cycloaddition | 2-Aminomalonate, Chalcone | PhIO/Bu₄NI | Highly Functionalized Azetidine | Excellent Diastereoselectivity. acs.org |

| Asymmetric Reduction | Unsaturated Carboxylic Acid Precursor | Metal Catalyst | 2-Azetidinylcarboxylic Acid | High Stereoselectivity. nih.gov |

In the context of "this compound," any transformation at the azetidine ring would be significantly impacted by the stereochemistry at the C3 position. The bulky phenoxy group would likely direct incoming reagents to the opposite face of the ring, leading to high diastereoselectivity in addition or substitution reactions. Furthermore, the electronic properties of the bromo- and methyl-substituted phenyl ring could influence the reactivity of the azetidine nitrogen and the adjacent carbon atoms.

Structure Activity Relationship Sar and Scaffold Design Principles for Azetidine Containing Compounds

Theoretical Underpinnings of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule, known as pharmacophores, that are responsible for its biological effects. kcl.ac.uknih.gov The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By systematically modifying a lead compound's structure and observing the corresponding changes in activity, chemists can deduce which functional groups and spatial arrangements are crucial for interaction with a biological target. kcl.ac.uk

For azetidine (B1206935) derivatives, SAR studies explore how substitutions on the azetidine ring and the nature of appended functionalities influence activity. For instance, the stereochemistry at the C5 position of the oxazolidinone ring in linezolid (B1675486) analogues is critical, with the S-configuration being the active eutomer. kcl.ac.uk Similarly, SAR studies on a series of thiazolidine-2,4-dione analogues revealed that shifting an ethoxy substitution on the phenyl ring from the 4- to the 2-position significantly enhanced its functional activities. nih.gov These studies provide a rational basis for designing new molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models represent a leap forward from qualitative SAR by establishing mathematical relationships between the chemical structure and biological activity. nih.gov These models use statistical methods to correlate physicochemical descriptors of molecules with their known activities, enabling the prediction of the potency of novel, unsynthesized compounds. nih.govnih.gov This predictive capability significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. nih.gov

3D-QSAR methodologies extend this concept into three-dimensional space, considering the spatial arrangement of atoms and the resulting molecular fields. nih.govresearchgate.net These techniques are particularly powerful as they provide a visual and intuitive understanding of how steric, electrostatic, and other properties influence biological interactions. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic fields. ijpsonline.comslideshare.net The methodology assumes that changes in biological activity are related to changes in the steric and electrostatic interaction fields surrounding the molecules. ijpsonline.com In a CoMFA study, molecules are aligned based on a common scaffold, and their interaction energies with a probe atom are calculated at various points on a 3D grid. slideshare.net The resulting energy values are then subjected to Partial Least Squares (PLS) analysis to generate a predictive model and contour maps. ijpsonline.comnih.gov These maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent analogues. slideshare.netnih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA) is an advancement on CoMFA that also analyzes molecular similarity indices. nih.govmdpi.com CoMSIA evaluates not only steric and electrostatic fields but also hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govnih.gov A key difference from CoMFA is its use of a Gaussian-type function to calculate similarity indices, which avoids the abrupt changes and singularities at atomic positions that can occur with the Lennard-Jones and Coulomb potentials used in CoMFA. nih.govmdpi.com This results in contour maps that are often smoother and easier to interpret. nih.gov CoMSIA maps pinpoint regions within the ligand structure itself that require specific physicochemical properties for optimal activity, offering a more direct guide for molecular modification. nih.govsci-hub.st Both CoMFA and CoMSIA have been successfully applied to various drug classes, including α1A-adrenergic receptor antagonists, to build statistically significant and predictive models. mdpi.comresearchgate.netmdpi.com

Design Principles for Azetidine Scaffolds in Advanced Molecular Design

The azetidine ring is considered a "privileged scaffold" in drug discovery due to its favorable properties, including a good balance of stability and rigidity. researchgate.netpharmablock.com Its three-dimensional nature provides a vector for exploring chemical space that is often more advantageous than that offered by more common five- and six-membered rings. researchgate.net However, the effective use of azetidine scaffolds in advanced molecular design requires careful consideration of several principles.

Generating skeletal diversity from a common azetidine core is a powerful strategy in drug discovery. acs.orgnih.gov By developing synthetic routes that allow for the creation of a wide variety of fused, bridged, and spirocyclic ring systems from a densely functionalized azetidine, researchers can explore a broad range of chemical space. acs.orgresearchgate.netbroadinstitute.orgnih.gov This approach, often referred to as diversity-oriented synthesis (DOS), aims to populate libraries with structurally novel compounds that possess favorable physicochemical properties for specific therapeutic areas, such as the central nervous system (CNS). acs.orgnih.gov For CNS-focused libraries, it is particularly important to control properties like molecular weight, lipophilicity, and polar surface area to ensure blood-brain barrier penetration. nih.gov

The introduction of stereocenters and additional heteroatoms into the azetidine scaffold is crucial for creating structurally complex and functionally diverse molecules. researchgate.net Accessing enantioenriched azetidines has historically been a challenge, limiting their broader application. nih.gov However, modern synthetic methods are overcoming these limitations. researchgate.net

Strategies for incorporating stereocenters often rely on stereoselective synthesis, starting from chiral precursors or employing chiral catalysts. nih.govresearchgate.netacs.org For example, chiral N-propargylsulfonamides can be used to prepare chiral azetidin-3-ones with high enantiomeric excess. nih.gov The ability to control stereochemistry is critical, as different stereoisomers can have vastly different biological activities and pharmacokinetic profiles. acs.org

The incorporation of additional heteroatoms, such as oxygen or nitrogen, into the azetidine core or its substituents further expands the accessible chemical space and allows for the fine-tuning of properties like solubility, polarity, and hydrogen bonding capacity. researchgate.net Synthetic strategies such as intramolecular substitution and photochemical methods are being developed to facilitate the synthesis of these more complex, heteroatom-rich azetidine structures. researchgate.net

Impact of Substituent Nature and Position on Azetidine Derivatives

The specific substituents attached to the azetidine ring, along with their positions, play a pivotal role in defining the physicochemical properties, reactivity, and biological activity of the resulting derivatives. The interplay of electronic and steric effects introduced by these substituents governs the molecule's conformation, its ability to interact with biological targets, and its metabolic stability. Structure-activity relationship (SAR) studies on various classes of azetidine-containing compounds have consistently demonstrated that even minor modifications to the substituents can lead to significant changes in their pharmacological profiles.

The regioselectivity of reactions involving the azetidine ring, such as ring-opening reactions, is highly dependent on the nature of the substituents. magtech.com.cn For instance, the presence of electron-withdrawing or conjugating groups at specific positions can influence which bond in the four-membered ring is more susceptible to cleavage. magtech.com.cn This principle is fundamental in the design of azetidine-based compounds, as it dictates not only the synthetic routes available but also the potential metabolic pathways of the molecule.

In the context of designing lead-like libraries for central nervous system (CNS) targets, the diversification of substituents on an azetidine scaffold is a key strategy. By systematically varying the functional groups, it is possible to modulate properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for blood-brain barrier penetration and target engagement. nih.gov The conformational constraint provided by the azetidine ring itself can be a beneficial feature, as it reduces the entropic penalty upon binding to a target. nih.govnih.gov

The following table provides examples of how different substituents on the azetidine ring can influence the biological activity of the resulting compounds.

| Substituent Type | Position | Observed Impact on Activity/Properties | Reference Compound Class |

| Alkyl Groups | C-terminal carboxamide | Increased hydrophobic character. | Azetidine-containing dipeptides |

| Benzyloxycarbonyl | N-terminus | Essential for anti-HCMV activity. | Azetidine-containing dipeptides |

| Aryl Groups | Various | Tolerated in cyclization reactions, with limited impact from electronic properties on yield. | Ynamide-derived azetidines |

| Halogens (Cl, Br) | Various | Can be well-tolerated and provide opportunities for further structural diversification. | Ynamide-derived azetidines |

Influence of Halogenation on Chemical Properties and Reactivity